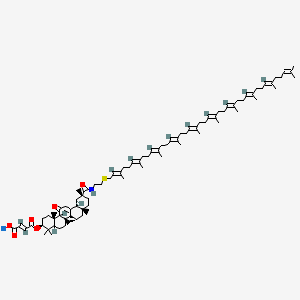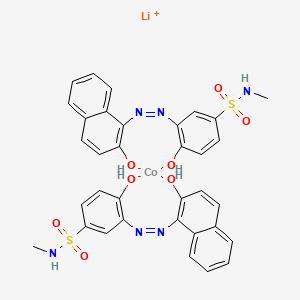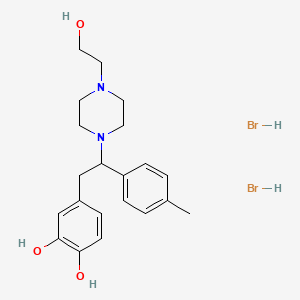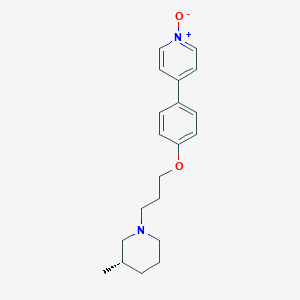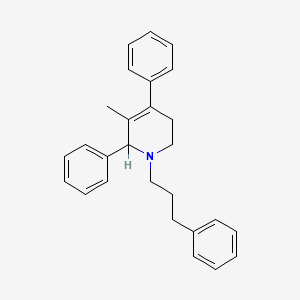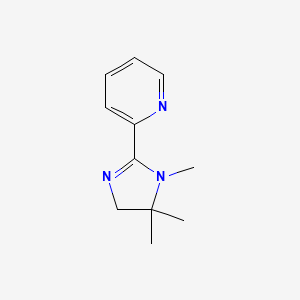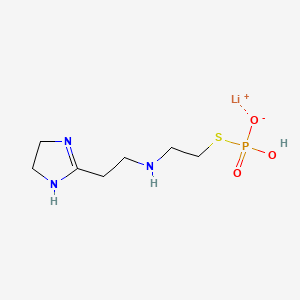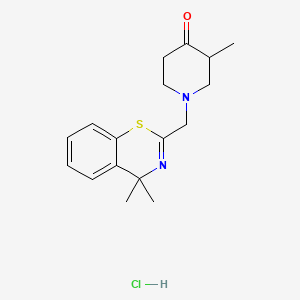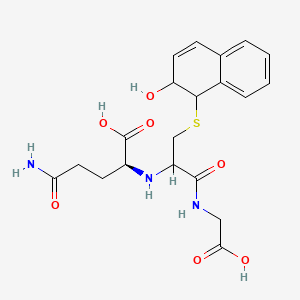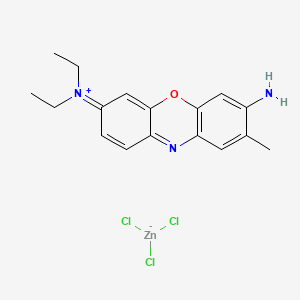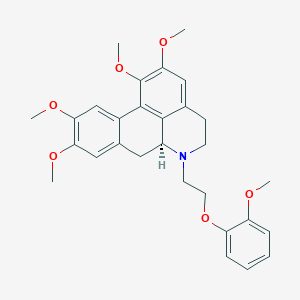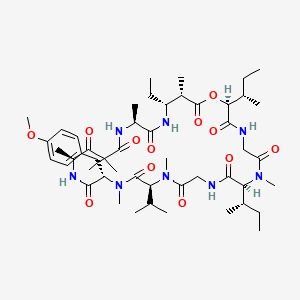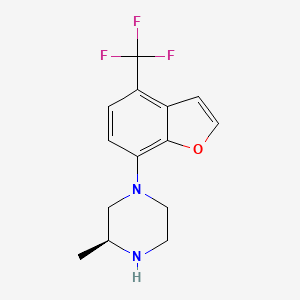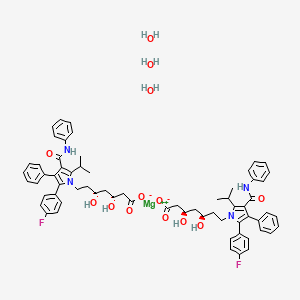
Atorvastatin magnesium trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin magnesium trihydrate is a statin medication primarily used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . It is a derivative of atorvastatin, which is a selective, competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin magnesium trihydrate involves multiple steps, starting from the basic chemical structure of atorvastatin. The reaction conditions often involve the use of solvents like methanol and dichloromethane, with catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for efficiency and yield . The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin magnesium trihydrate undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Potassium permanganate for oxidation .
- Lithium aluminum hydride for reduction .
- Sodium hydroxide for substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Scientific Research Applications
Atorvastatin magnesium trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of statins.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely studied for its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Atorvastatin magnesium trihydrate exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol . By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to decrease the risk of cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to atorvastatin magnesium trihydrate include other statins such as:
- Simvastatin
- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Uniqueness
This compound is unique due to its high potency and efficacy in lowering LDL cholesterol levels compared to other statins . It also has a longer half-life, which allows for once-daily dosing .
Properties
CAS No. |
1035609-19-8 |
|---|---|
Molecular Formula |
C66H74F2MgN4O13 |
Molecular Weight |
1193.6 g/mol |
IUPAC Name |
magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/2C33H35FN2O5.Mg.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 |
InChI Key |
UAWZKJGEQSIOGA-NIJVSVLQSA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Mg+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


